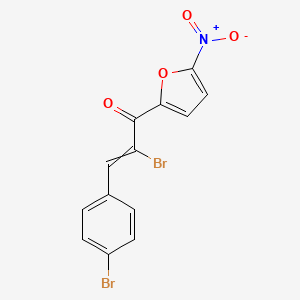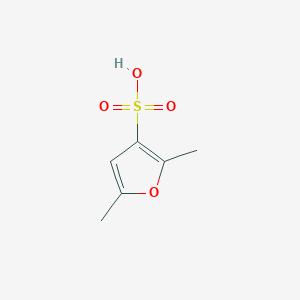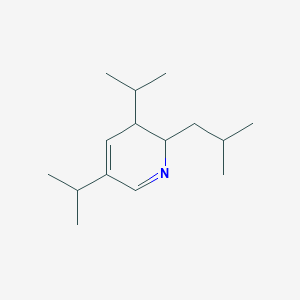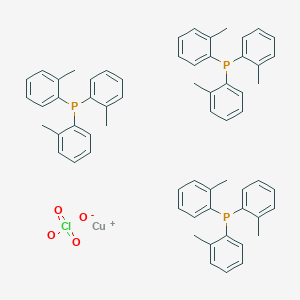
1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(3-phenylpropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(3-phenylpropyl)- is a chemical compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a pyrrole ring substituted with two chlorine atoms at positions 3 and 4, and a phenylpropyl group at position 1. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.
Méthodes De Préparation
The synthesis of 1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(3-phenylpropyl)- can be achieved through various synthetic routes. One common method involves the reaction of 3,4-dichloromaleic anhydride with 3-phenylpropylamine in the presence of a suitable solvent such as acetic acid. The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.
Analyse Des Réactions Chimiques
1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(3-phenylpropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Addition: The compound can undergo addition reactions with electrophiles or nucleophiles to form various addition products.
Applications De Recherche Scientifique
1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(3-phenylpropyl)- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(3-phenylpropyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(3-phenylpropyl)- can be compared with other similar compounds, such as:
1H-Pyrrole-2,5-dione, 3-ethyl-4-methyl-: This compound has an ethyl and a methyl group instead of the phenylpropyl group, leading to different chemical and biological properties.
1H-Pyrrole-2,5-dione, 3-ethenyl-4-methyl-: This compound has a vinyl and a methyl group, which also results in distinct properties compared to the phenylpropyl derivative.
The uniqueness of 1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(3-phenylpropyl)- lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity.
Propriétés
Numéro CAS |
92751-36-5 |
|---|---|
Formule moléculaire |
C13H11Cl2NO2 |
Poids moléculaire |
284.13 g/mol |
Nom IUPAC |
3,4-dichloro-1-(3-phenylpropyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C13H11Cl2NO2/c14-10-11(15)13(18)16(12(10)17)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 |
Clé InChI |
OZYHPZMQTNHZNW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCCN2C(=O)C(=C(C2=O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]phenol](/img/structure/B14346475.png)
![ethyl (2S,7R)-4,4-dimethyl-5-oxa-6,16-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10,12,14-tetraene-7-carboxylate](/img/structure/B14346481.png)
![Zinc, chloro[4-(dimethylamino)phenyl]-](/img/structure/B14346485.png)


![2-Imino-4-(4'-octyl[1,1'-biphenyl]-4-yl)-5-(2-phenylhydrazinylidene)-2,5-dihydro-1H-imidazol-1-amine](/img/structure/B14346520.png)







